molecular formula C14H10Cl2N2O2 B2695673 2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine CAS No. 293738-00-8

2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No. B2695673
CAS RN: 293738-00-8
M. Wt: 309.15
InChI Key: IBJFJARRFBXCTA-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine, also known as DMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of benzoxazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to interact with the dopamine transporter, serotonin transporter, and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. This compound has also been shown to induce apoptosis in cancer cells, which is believed to be mediated by the activation of various signaling pathways.
Biochemical and physiological effects:
This compound has been shown to possess various biochemical and physiological effects, including anticancer, anti-inflammatory, and neuroprotective activities. This compound has also been shown to possess antioxidant activity, which is believed to be mediated by the inhibition of reactive oxygen species.

Advantages and Limitations for Lab Experiments

2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine has several advantages for lab experiments, including its high purity and yield, which make it a suitable candidate for various research applications. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its potential toxicity, which requires careful handling and disposal.

Future Directions

2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine has several potential future directions, including its use as an anticancer agent, anti-inflammatory agent, and neuroprotective agent. This compound also has potential applications in material science, including its use as a fluorescent probe for various applications. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for various applications.

Synthesis Methods

2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine can be synthesized through a multistep process involving the condensation of 2-amino-5-chlorobenzoxazole with 3,5-dichloro-4-methoxyaniline in the presence of a suitable base. The resulting product is then subjected to various purification steps to obtain pure this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for various research applications.

Scientific Research Applications

2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as an anti-inflammatory and neuroprotective agent.
In pharmacology, this compound has been shown to interact with various receptors and enzymes, including the dopamine transporter, serotonin transporter, and monoamine oxidase. This compound has also been investigated for its potential use as an imaging agent for various diseases, including Parkinson's disease.
In material science, this compound has been studied for its potential use as a fluorescent probe for various applications, including bioimaging and environmental monitoring.

properties

IUPAC Name

2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c1-19-13-9(15)4-7(5-10(13)16)14-18-11-6-8(17)2-3-12(11)20-14/h2-6H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJFJARRFBXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C2=NC3=C(O2)C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

293738-00-8
Record name 2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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